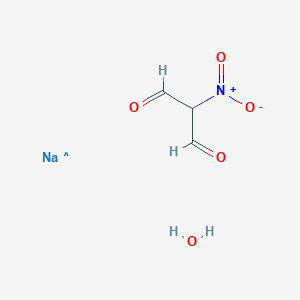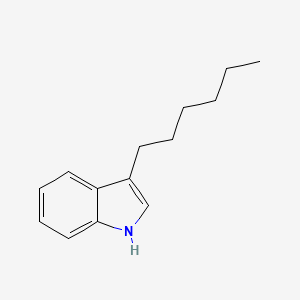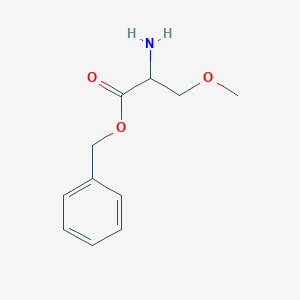
2-Nitro-malonaldehyde sodium salt monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde hydrate typically involves the reaction of mucobromic acid with sodium nitrite in an aqueous medium. The process is mildly exothermic and requires careful temperature control to avoid decomposition. The reaction mixture is maintained at around 54°C and then cooled to precipitate the product .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety, given the impact-sensitive and thermally unstable nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-malonaldehyde sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitromalonaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-malonaldehyde sodium salt monohydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing nitro compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research explores its potential in drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of sodium nitromalonaldehyde hydrate involves nucleophilic addition reactions. The compound’s nitro group is highly electron-withdrawing, facilitating reactions with nucleophiles. This property makes it a valuable intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
- Sodium nitropropanedial
- Sodium nitromalonic dialdehyde
- Sodium nitroacrolein
Comparison: 2-Nitro-malonaldehyde sodium salt monohydrate is unique due to its specific reactivity and stability profile. While similar compounds share some reactivity, sodium nitromalonaldehyde hydrate’s combination of properties makes it particularly useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C3H5NNaO5 |
|---|---|
Peso molecular |
158.07 g/mol |
InChI |
InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-3H;;1H2 |
Clave InChI |
BESLGIMZUIOVOY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(C=O)[N+](=O)[O-].O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di[3,5-di(trifluoromethyl)phenyl]methylamine](/img/structure/B8621792.png)


![1H-Indole-1-acetic acid, 5-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8621823.png)
![1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-](/img/structure/B8621831.png)







![7-[Carbamothioyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8621906.png)

